molecular formula C15H18ClN3O B2745354 2-(2-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide CAS No. 2034261-21-5

2-(2-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide

Cat. No. B2745354
CAS RN: 2034261-21-5
M. Wt: 291.78
InChI Key: ADMWAIPUWDURDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CEP-26401 and belongs to the class of pyrazole derivatives.

Scientific Research Applications

Synthesis and Structural Studies

2-(2-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide and its derivatives are frequently studied for their synthetic methodologies and structural properties. For instance, the study of chloroacetamide derivatives has revealed their utility in inhibiting fatty acid synthesis in green algae, highlighting their potential as selective herbicides (Weisshaar & Böger, 1989). Another study focused on the synthesis and characterization of pyrazole-acetamide derivatives, revealing insights into their self-assembly processes facilitated by hydrogen bonding, alongside their significant antioxidant activity (Chkirate et al., 2019).

Antimicrobial and Anticancer Applications

Research has also extended into the medicinal applications of related compounds, particularly their antimicrobial and anticancer potentials. A notable example includes novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited higher anticancer activity than the reference drug, doxorubicin, and displayed significant antimicrobial activity (Hafez et al., 2016).

Nonlinear Optical Properties and Photovoltaic Efficiency

The nonlinear optical properties of crystalline acetamides, including derivatives similar to 2-(2-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide, have been investigated to understand their potential in optical applications. A study demonstrated these compounds as promising candidates for photonic devices due to their significant (hyper)polarizabilities (Castro et al., 2017).

Organic Synthesis and Chemical Reactions

Further research has delved into the chemical reactivity and synthesis of related compounds, providing insights into novel synthetic routes and the behavior of these compounds under various chemical conditions. For example, the synthesis and crystal structure analysis of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate have contributed to the understanding of the structural characteristics and potential applications of chlorophenyl-related acetamides (Xiao-lon, 2015).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-11-9-13(18-19(11)2)7-8-17-15(20)10-12-5-3-4-6-14(12)16/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMWAIPUWDURDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.